2,2,4-Trimethylbenzo[d][1,3]dioxole
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Overview
Description
2,2,4-Trimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H12O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of three methyl groups at positions 2, 2, and 4 on the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylbenzo[d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst, such as an ionic liquid composed of 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages in terms of catalytic efficiency and environmental impact compared to traditional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,4-Trimethylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential pharmaceutical applications include the development of new therapeutic agents with specific biological targets.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylbenzo[d][1,3]dioxole depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact pathways and targets can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
2,2,4-Trimethylbenzo[d][1,3]dioxole can be compared with other benzo[d][1,3]dioxole derivatives, such as:
Benzo[d][1,3]dioxole: The parent compound without methyl substitutions.
2,2-Dimethylbenzo[d][1,3]dioxole: A derivative with two methyl groups.
4-Methylbenzo[d][1,3]dioxole: A derivative with a single methyl group at position 4.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8-9(7)12-10(2,3)11-8/h4-6H,1-3H3 |
InChI Key |
JGELLPAKDXRTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(O2)(C)C |
Origin of Product |
United States |
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